molecular formula C17H16N2O2S B2739485 (2E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile CAS No. 141692-09-3

(2E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

Cat. No.: B2739485
CAS No.: 141692-09-3
M. Wt: 312.39
InChI Key: AAUVHFGZCIDXOE-SFQUDFHCSA-N
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Description

(2E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile is an organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a dimethylamino group, a phenylsulfonyl group, and a nitrile group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the reaction of 4-(dimethylamino)benzaldehyde with a suitable sulfonylating agent, followed by the introduction of the nitrile group through a cyanation reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

(2E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylsulfonyl group can enhance the compound’s stability and reactivity. The nitrile group may also play a role in the compound’s biological activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group and aromatic structure.

    Phenylsulfonylacetonitrile: Contains the phenylsulfonyl and nitrile groups.

    3-(4-(Dimethylamino)phenyl)prop-2-enenitrile: Similar structure but lacks the sulfonyl group.

Uniqueness

(2E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-19(2)15-10-8-14(9-11-15)12-17(13-18)22(20,21)16-6-4-3-5-7-16/h3-12H,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUVHFGZCIDXOE-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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